Minopafant

Description

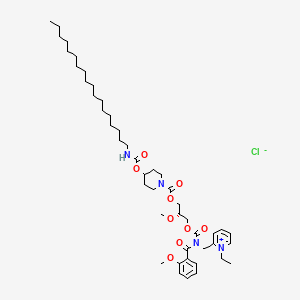

Structure

2D Structure

Properties

CAS No. |

128420-61-1 |

|---|---|

Molecular Formula |

C46H73ClN4O9 |

Molecular Weight |

861.5 g/mol |

IUPAC Name |

[(2R)-3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate;chloride |

InChI |

InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H/t40-;/m1./s1 |

InChI Key |

IXRMFSBOHHRXSS-YPMTVOEDSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OC[C@H](COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |

Other CAS No. |

128420-61-1 |

Synonyms |

1-ethyl-2-(N-(2-methoxy)benzoyl-N-(2-methoxy-3-(4-octadecylcarbamoyloxy)piperidinocarbonyloxypropyloxy)carbonyl)aminomethylpyridinium chloride E 5880 E-5880 |

Origin of Product |

United States |

Molecular and Mechanistic Research on Minopafant

Platelet-Activating Factor Receptor (PAFR) System: Molecular and Cellular Foundations

The Platelet-Activating Factor Receptor (PAFR) is a pivotal G-protein coupled receptor (GPCR) that plays a central role in cellular signaling, particularly in inflammatory and thrombotic responses.

The PAFR is a single, seven-transmembrane domain GPCR, widely expressed on the plasma and nuclear membranes of various cell types, including those of the vascular and innate immune systems such as neutrophils, eosinophils, mast cells, macrophages, B cells, and platelets guidetoimmunopharmacology.orgfishersci.comnih.gov. Its structural architecture, typical of GPCRs, involves seven alpha-helical transmembrane segments connected by extracellular and intracellular loops fishersci.comnih.gov.

Ligand recognition by PAFR involves the binding of Platelet-Activating Factor (PAF), a potent phospholipid mediator, or its mimics, to specific sites on the receptor guidetoimmunopharmacology.orgctdbase.org. This binding induces a conformational change in the receptor, which is then transmitted to associated intracellular G proteins fishersci.com. While detailed structural information specifically on the PAFR ligand recognition domain at an atomic level (like X-ray crystallography or high-resolution NMR of the complete receptor-ligand complex) was not detailed in the provided search results, general principles of GPCR ligand binding suggest that interactions involve key amino acid residues within the transmembrane helices and extracellular loops, facilitating the high-affinity binding of its lipid-like ligand fishersci.comnih.govfao.orgwikipedia.orguni.luresearchgate.net.

Upon activation by PAF, the PAFR couples to various heterotrimeric G proteins, primarily Gq/11 and Gi/o, and potentially G12/13 fishersci.atguidetoimmunopharmacology.orgnih.govnih.govlipidmaps.org. This coupling initiates multiple intracellular signaling pathways, depending on the cell type and the concentration of PAF guidetopharmacology.org.

Key signaling cascades mediated by PAFR activation include:

Phospholipase C (PLC) activation: Gq/11 coupling leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers intracellular calcium mobilization, a critical second messenger, while DAG activates protein kinase C (PKC) guidetoimmunopharmacology.orgfishersci.com.

Mitogen-Activated Protein Kinases (MAPKs) activation: PAFR activation stimulates various MAPK pathways, including ERK1/2, JNK/SAPK, and p38 MAPK. These kinases phosphorylate downstream targets, regulating gene expression and cellular responses like proliferation, differentiation, and apoptosis guidetoimmunopharmacology.orgctdbase.orgnih.govnih.gov.

Phospholipase D (PLD) and Phospholipase A2 (PLA2) activation: PAFR can also activate PLD and PLA2, leading to the generation of other lipid mediators that further amplify inflammatory signals guidetoimmunopharmacology.org.

Inhibition of cyclic AMP (cAMP) formation: Gi/o coupling can lead to the inhibition of adenylyl cyclase, reducing cAMP levels guidetoimmunopharmacology.org.

Receptor desensitization and internalization: Following activation, PAFR undergoes rapid phosphorylation and internalization, a mechanism for desensitization and regulation of signaling intensity guidetoimmunopharmacology.orgnih.govlipidmaps.org.

The PAF/PAFR system is a pleiotropic mediator involved in a wide array of physiological and pathological processes, acting as a point of convergence for injurious stimuli to trigger and amplify inflammatory and thrombotic cascades guidetopharmacology.org.

Its physiological roles include:

Inflammation and Immunity: PAFR is expressed on inflammatory and innate immune cells (e.g., neutrophils, monocytes, macrophages, mast cells, basophils, lymphocytes, endothelial cells) guidetoimmunopharmacology.org. Its activation induces the production of pro- and anti-inflammatory cytokines/mediators (e.g., IL-4, IL-5, IL-6, IL-13, TNF-α, IL-1β, IFN-γ), eicosanoids, and further PAF production, promoting leukocyte chemotaxis, vascular permeability, and inflammatory responses guidetoimmunopharmacology.org. Dysregulation of PAFR signaling is implicated in severe inflammatory conditions such as asthma, sepsis, acute respiratory distress syndrome, and anaphylaxis fishersci.at.

Thromboregulation and Coagulation: PAF is a potent inducer of platelet aggregation, and PAFR plays a crucial role in blood clotting and hemostasis fishersci.at. Excessive PAFR signaling can contribute to pathological thrombosis.

Cardiovascular Regulation: PAFR is involved in the regulation of blood pressure and has implications in cardiovascular diseases, including atherosclerosis fishersci.atguidetopharmacology.org.

Reproduction: PAFR plays a role in human reproduction, including sperm capacitation, fertilization, and early embryo development guidetoimmunopharmacology.org.

Cell Growth and Differentiation: PAFR signaling influences cell proliferation, differentiation, and migration, including in retinal progenitor cells and cancer progression nih.gov.

Minopafant's Elucidation as a PAFR Antagonist

This compound (E-5880) was developed as a synthetic PAFR antagonist, designed to counteract the effects of PAF by blocking its receptor fishersci.atguidetoimmunopharmacology.org.

Quantitative receptor binding studies are fundamental for characterizing the interaction between a compound and its target receptor, providing crucial data on affinity and selectivity. For PAFR antagonists like this compound, such studies typically involve:

Radioligand Binding Assays: These assays use a radiolabeled PAF agonist (e.g., [3H]PAF) to bind to the PAFR. The binding of this compound is then assessed in a competitive displacement assay, where increasing concentrations of this compound compete with the radioligand for binding sites ctdbase.org.

Affinity (K_D or Ki): The equilibrium dissociation constant (K_D) or inhibition constant (Ki) is determined from these studies. A lower K_D/Ki value indicates higher affinity of the antagonist for the receptor. For known PAFR antagonists like Apafant, K_D values around 15 nM have been reported ctdbase.org. While specific K_D or Ki values for this compound were not detailed in the provided search results, a compound developed as a PAFR antagonist would be expected to exhibit high affinity for the PAFR.

Selectivity: To assess selectivity, this compound's binding affinity would be tested against a panel of other receptors, particularly other GPCRs, to ensure it preferentially binds to PAFR over other targets. This helps minimize off-target effects. For example, Apafant showed only modest cross-reactivity to the central benzodiazepine (B76468) receptor despite structural similarities ctdbase.org.

These studies are crucial for understanding how effectively this compound binds to PAFR and how specific this interaction is.

As a PAFR antagonist, this compound would be characterized by its ability to inhibit or modulate the cellular responses typically induced by PAF. These modulatory effects are assessed in in vitro and ex vivo experimental systems using various cell types known to express PAFR.

Expected modulatory effects of this compound, typical of a PAFR antagonist, would include:

Inhibition of Platelet Aggregation: PAF is a potent inducer of platelet aggregation. This compound would be expected to inhibit PAF-induced platelet aggregation in a dose-dependent manner ctdbase.org.

Suppression of Neutrophil Activation: PAF activates neutrophils, leading to changes in membrane potential, intracellular pH, cellular swelling, and release of inflammatory mediators. This compound would likely suppress these PAF-induced neutrophil responses ctdbase.org.

Reduction of Inflammatory Mediator Release: PAF stimulates the release of various cytokines (e.g., IL-4, IL-6) and chemokines from immune cells. An antagonist like this compound would be expected to reduce the production and release of these pro-inflammatory mediators.

Modulation of Vascular Permeability: PAF increases vascular permeability, contributing to edema. This compound would likely attenuate this effect.

Inhibition of Chemotaxis: PAF is a chemoattractant for leukocytes. This compound would be expected to inhibit PAF-induced chemotaxis of inflammatory cells ctdbase.org.

While specific quantitative data on this compound's inhibitory concentrations (e.g., IC50 values for specific cellular responses) were not found in the provided search results, its classification as a PAFR antagonist implies that it effectively interferes with PAF-PAFR interactions, thereby preventing or dampening the downstream signaling cascades and biological activities initiated by PAF binding ctdbase.org. The discontinuation of its clinical development suggests that despite its mechanistic profile, it did not proceed further, possibly due to factors outside the scope of its molecular and mechanistic actions, such as safety or efficacy in complex clinical settings.

Investigation of Competitive versus Non-Competitive Antagonism at the PAFR

The primary mechanism of action for this compound is its role as an antagonist of the platelet-activating factor receptor (PAFR). nih.govlibretexts.orgconicet.gov.artaylorandfrancis.comresearchgate.net Platelet-activating factor (PAF) is a potent endogenous phospholipid activator and mediator involved in a wide array of biological processes, including inflammation, platelet aggregation, changes in vascular permeability, superoxide (B77818) formation, cell proliferation, and angiogenesis. googleapis.comresearchgate.netnih.govderangedphysiology.combiorxiv.org The PAFR itself is a G protein-coupled receptor (GPCR) that mediates PAF's diverse effects. nih.govbiorxiv.org

Antagonists can modulate receptor activity through competitive or non-competitive mechanisms. A competitive antagonist binds reversibly to the same receptor site as the endogenous agonist, thereby competing for binding. Its effects can typically be overcome by increasing the concentration of the agonist, resulting in a rightward shift of the agonist's dose-response curve without a reduction in maximal response. taylorandfrancis.comnih.govderangedphysiology.comuniba.it In contrast, a non-competitive antagonist can prevent agonist action without necessarily competing for the same binding site. This can occur by binding to an allosteric site that alters the receptor's conformation or by binding irreversibly to the active site. The effect of a non-competitive antagonist often results in a reduction of the maximal response achievable by the agonist, and this inhibition cannot be fully overcome by increasing agonist concentration. taylorandfrancis.comnih.govderangedphysiology.comuniba.itinteresjournals.org

Exploration of this compound's Interactions with Other Biological Targets

Chemical compounds, including those like this compound, are often investigated for their broader interactions within biological systems, which can include effects on enzyme activities and other receptor systems. opnme.com

Analysis of this compound's Potential Impact on Enzyme Activities and Other Receptor Systems

The available information indicates that compounds are generally studied for their interactions with enzymes and other receptors to understand their full biological profile and potential off-target effects. opnme.comresearchgate.netplos.orgbiotech-asia.orgcriver.com Enzyme activity can be influenced by various factors, including the presence of inhibitors that can be competitive or non-competitive, affecting reaction rates by binding to the active site or an allosteric site, respectively. libretexts.orgconicet.gov.arresearchgate.netinteresjournals.orgresearchgate.netmdpi.com Similarly, drugs can exhibit selectivity for their primary target but may also interact with other receptor systems, leading to a broader pharmacological profile. nih.govresearchgate.netbiorxiv.orgcriver.com

However, specific detailed research findings or data tables outlining this compound's direct impact on various enzyme activities or its binding profile across a panel of other receptor systems (beyond its known PAFR antagonism) are not provided in the search results. While the general principle of investigating such interactions for drug candidates is acknowledged, concrete experimental data for this compound in these specific areas is not detailed.

Evaluation of this compound's Indirect Influence on Related Signaling Pathways (e.g., those implicated in inflammation)

As a PAFR antagonist, this compound indirectly influences various signaling pathways that are modulated by PAF. PAF-PAFR signaling is deeply implicated in inflammatory responses and other physiological processes. By blocking the PAFR, this compound would modulate the downstream effects typically triggered by PAF.

Key signaling pathways and biological processes influenced by PAF-PAFR interaction include:

Inflammatory Response: PAF-PAFR signaling plays a significant role in the regulation of inflammatory responses, contributing to conditions like systemic hypotension, increased vascular permeability, and thrombocytopenia. googleapis.comresearchgate.netnih.govbiorxiv.org Antagonizing PAFR would therefore be expected to mitigate these inflammatory cascades.

Cytokine Production: PAF-PAFR signaling is linked to the production of pro-inflammatory cytokines. For instance, PAF can enhance interleukin-6 (IL-6) production and is involved in the positive regulation of tumor necrosis factor (TNF-α) production. nih.govderangedphysiology.com By inhibiting PAFR, this compound would indirectly reduce the activation of pathways leading to the release of these inflammatory mediators.

Leukocyte Functions: PAF is a potent mediator of various leukocyte functions, including chemotaxis and activation. researchgate.net Antagonism by this compound would consequently impact these cellular activities, potentially reducing leukocyte recruitment and activation at sites of inflammation.

Platelet Aggregation and Degranulation: PAF is well-known for its role in platelet aggregation and degranulation. researchgate.netnih.gov this compound, by blocking PAFR, would inhibit these platelet-mediated processes.

Preclinical Pharmacological Investigations of Minopafant

In Vitro Research Paradigms

In vitro studies provide fundamental insights into the direct cellular and molecular effects of Minopafant.

Cell-based assays are essential for evaluating the ability of a compound to antagonize the PAF receptor. A primary method for assessing PAFR antagonism is the inhibition of PAF-induced platelet aggregation. Platelet-activating factor is known to activate platelets, leading to their aggregation fortunejournals.comgoogleapis.com.

Typically, such assays are performed using platelet-rich plasma (PRP) from human or animal donors, or whole blood e-lactancia.orgnih.gov. Light transmission aggregometry (LTA) is a common technique where the increase in light transmission through a PRP sample is measured as platelets aggregate in response to an agonist like PAF e-lactancia.orgnih.gov. A PAF antagonist like this compound would be tested for its ability to inhibit this aggregation in a concentration-dependent manner. For other PAF antagonists, half-maximal inhibitory concentration (IC50) values are often determined to quantify their potency justia.comjameslindlibrary.org. While this compound is classified as a PAF antagonist, specific quantitative data, such as IC50 values for its inhibition of PAF-induced platelet aggregation, are not detailed in the currently available public domain information.

PAF exerts its biological activities by triggering various intracellular signaling cascades upon binding to its receptor baiyu.cngoogleapis.com. Investigations into this compound's effects on these pathways would typically involve monitoring key second messengers and signaling molecules in relevant cell lines.

One well-established effect of PAF is the rapid and concentration-dependent increase in intracellular calcium ([Ca2+]i) levels, which is mediated by the activation of phospholipase C justia.comwww.gov.il. PAF antagonists are generally studied for their capacity to inhibit this PAF-induced calcium mobilization www.gov.il. Other signaling pathways activated by PAF include those involving protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and nuclear factor-kappa B (NF-κB), which are crucial for cellular responses like inflammation and proliferation google.combaiyu.cnfortunejournals.com. While this compound, as a PAF antagonist, would be expected to modulate these PAF-induced intracellular signaling events, specific detailed research findings regarding its direct effects on these pathways in various cell lines are not available in the searched public domain.

PAF is a significant pro-inflammatory agent, and its antagonists are investigated for their potential anti-inflammatory properties justia.com. Cultured cellular models are widely used to simulate inflammatory responses in a controlled environment.

In Vivo Research Studies: Animal Models of Disease Pathogenesis

Animal models are critical for understanding the complex interplay of physiological systems and evaluating the efficacy of compounds in a whole-organism context.

Disseminated Intravascular Coagulation (DIC) is a severe condition characterized by widespread activation of coagulation, leading to microvascular thrombosis and consumption of clotting factors. The PAF signaling system is known to be dysregulated in conditions like sepsis and shock, which are common causes of DIC, linking PAF to both inflammatory and thrombotic cascades googleapis.com.

Animal models of DIC are frequently employed to study the pathophysiology and test potential therapeutic agents. Common inducers include lipopolysaccharide (LPS), which can induce a suppressed-fibrinolytic type of DIC, or tissue factor. Rats and mice are frequently used species in these models. The cecal ligation and puncture (CASP) model is also considered an appropriate animal model for sepsis-induced DIC. This compound, as a PAF antagonist, would be a relevant compound to investigate in such models, given PAF's role in the pathogenesis of DIC. However, specific detailed research findings on this compound's application and outcomes in animal models of DIC pathophysiology are not publicly detailed.

Animal models are indispensable for studying both systemic and localized inflammatory responses googleapis.com. PAF is a key mediator in inflammatory processes, activating various immune cells justia.com.

For systemic inflammation, models often involve the administration of LPS, which triggers a widespread inflammatory response characterized by increased pro-inflammatory cytokines and organ injury. Localized inflammation can be modeled in various ways, such as inducing inflammation in specific tissues (e.g., skin, joints, or lungs) google.comgoogleapis.com. These models allow for the assessment of a compound's ability to reduce inflammation, modulate immune cell infiltration, and mitigate tissue damage. While PAF antagonists are generally investigated for their anti-inflammatory effects in such contexts, specific detailed research findings regarding this compound's activity in animal models of systemic or localized inflammation are not available in the public domain search results.

Methodological Considerations and Experimental Design in Animal Studies for PAFR Antagonism

The design of preclinical animal studies for evaluating PAFR antagonism involves careful consideration of animal models, experimental protocols, and outcome measures to accurately reflect the compound's potential therapeutic effects. Animal models are selected based on their physiological relevance to human conditions where PAFR antagonism might be beneficial nih.govnih.gov. Commonly used animal species in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies include rodents (e.g., mice, rats), rabbits, dogs, pigs, and non-human primates google.comgoogleapis.com. The choice of animal model is critical, as physiological and metabolic characteristics can vary significantly between species, influencing drug behavior google.comgoogleapis.commsdvetmanual.com.

To assess PAFR antagonism, researchers measure specific biomarkers or physiological responses that are known to be mediated by PAF. For instance, PAF is a potent inflammatory mediator that can induce smooth muscle contraction and hypotensive activity idrblab.net. Therefore, experimental designs might involve measuring indicators of inflammation, changes in blood pressure, or other relevant physiological parameters in response to PAF challenge, with and without this compound treatment. The goal is to observe a reduction or blockade of these PAF-induced effects by this compound, thereby demonstrating its antagonistic activity nih.gov.

Quantitative pharmacology, or a PK/PD approach, is increasingly advocated to integrate pharmacokinetic characteristics with target actions, allowing for a clearer understanding of the drug's properties and its systemic exposure characteristics plos.org. This involves evaluating the relationship between drug concentration and its effect on the body, which helps in optimizing dosing regimens and predicting therapeutic effects mdpi.comnih.govprobes-drugs.org.

Preclinical Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetics (PK) describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME) msdvetmanual.comvin.combioivt.com. Pharmacodynamics (PD) describes what the drug does to the body, focusing on the relationship between drug concentration and its pharmacological effects msdvetmanual.comprobes-drugs.orgvin.com. Understanding these interdependencies is crucial for optimizing drug properties and establishing safety and efficacy in preclinical testing mdpi.comprobes-drugs.org.

Research into Absorption, Distribution, and Metabolism in Preclinical Species

Research into the absorption, distribution, and metabolism of this compound in preclinical species would typically involve a series of studies to characterize its ADME profile.

Absorption refers to the process by which this compound enters the bloodstream from its site of administration vin.combioivt.com. This involves evaluating the rate and extent of absorption, which can be influenced by the route of administration (e.g., oral, intravenous, intraperitoneal, subcutaneous) and the fed or fasted state of the animal mdpi.comeuropa.eubioivt.com. Bioavailability, the fraction of the administered dose that reaches systemic circulation, is a key parameter assessed during absorption studies msdvetmanual.com.

Distribution describes how this compound is dispersed throughout the body's blood and tissues vin.comqps.com. This involves understanding where the drug goes after absorption, including its entry into various organs and tissues, and its potential redistribution back to systemic circulation qps.com. The apparent volume of distribution (Vd) is a pharmacokinetic parameter used to assess the extent of drug distribution msdvetmanual.com. Plasma protein binding is also a critical factor, as it affects the unbound fraction of the drug, which is generally considered the pharmacologically active portion mdpi.comqps.com.

Metabolism is the process by which the body chemically modifies this compound, typically to facilitate its elimination vin.combioivt.comqps.com. This involves evaluating the susceptibility of the drug to metabolic transformation, primarily by liver enzymes (e.g., cytochrome P450 enzymes) and other enzyme systems in various organs bioivt.comqps.com. Metabolite identification and characterization are crucial to understand the metabolic pathways and to determine if any metabolites are active or potentially toxic bioivt.comqps.com. Metabolic stability studies predict a drug's in vivo half-life bioivt.com.

Correlation of this compound Exposure with Pharmacological Effects in In Vivo Models

The correlation of this compound exposure with its pharmacological effects in in vivo models is a critical aspect of preclinical research, forming the basis of pharmacokinetic-pharmacodynamic (PK/PD) modeling nih.govnih.gov. This involves quantitatively linking the concentration of this compound in biological fluids (exposure) to its observed pharmacological response (PAFR antagonism) idrblab.netnih.govprobes-drugs.org.

Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), peak plasma concentration (Cmax), and half-life (t½) are used to quantify drug exposure mdpi.commsdvetmanual.comeuropa.eu. These parameters are then correlated with pharmacodynamic endpoints, which are measurable biological responses indicative of PAFR antagonism nih.gov. For example, if this compound reduces a PAF-induced inflammatory marker, the PK/PD analysis would seek to establish a relationship between the plasma concentration of this compound and the magnitude of reduction in that marker.

The objective is to understand the dose-concentration-response relationships, which is essential for predicting human drug absorption and bioavailability, optimizing dosing regimens, and understanding potential toxicity mdpi.comnih.govgoogleapis.comprobes-drugs.org. PK/PD models can help validate in vitro to in vivo correlations and predict efficacious exposure targets nih.gov. This iterative process of testing and modification aims to identify an optimal drug candidate with desired pharmacological effects at appropriate exposure levels probes-drugs.org.

However, specific detailed data correlating this compound's exposure directly with its pharmacological effects in in vivo models, such as specific dose-response curves or quantitative PK/PD parameters, are not available in the public domain through the conducted searches.

Illustrative Data Tables (Based on typical preclinical PK/PD studies, not specific this compound data)

Due to the absence of specific detailed research findings for this compound in the public domain, the following tables illustrate the types of data that would typically be collected and presented in preclinical pharmacokinetic and pharmacodynamic investigations.

Table 1: Illustrative Preclinical Pharmacokinetic Parameters (Example Species: Rat)

| Parameter | Route of Administration | Value (Mean ± SD) | Unit |

| Cmax | Oral | X ± Y | ng/mL |

| Tmax | Oral | X ± Y | h |

| AUC(0-t) | Oral | X ± Y | ngh/mL |

| AUC(0-inf) | Oral | X ± Y | ngh/mL |

| Half-life (t½) | Oral | X ± Y | h |

| Clearance (CL) | Intravenous | X ± Y | mL/min/kg |

| Volume of Distribution (Vd) | Intravenous | X ± Y | L/kg |

| Oral Bioavailability (F) | Oral vs. IV | X ± Y | % |

Table 2: Illustrative In Vivo Pharmacodynamic Effects (PAFR Antagonism Model)

| Model/Endpoint | Treatment Group | PAF-Induced Response (Mean ± SD) | % Inhibition by this compound |

| Paw Edema (Inflammation) | Vehicle + PAF | X ± Y (mm) | - |

| This compound (Low Dose) + PAF | A ± B (mm) | Z% | |

| This compound (High Dose) + PAF | C ± D (mm) | W% | |

| Hypotension (Blood Pressure) | Vehicle + PAF | X ± Y (mmHg drop) | - |

| This compound (Low Dose) + PAF | A ± B (mmHg drop) | Z% | |

| This compound (High Dose) + PAF | C ± D (mmHg drop) | W% |

Synthetic Chemistry and Structural Insights of Minopafant

Chemical Synthesis Methodologies for Minopafant

While a specific, detailed synthetic route for this compound (CV-6209) is not extensively documented in publicly available literature, the synthesis of analogous pyridinium (B92312) compounds and other Platelet-Activating Factor (PAF) antagonists provides a foundational understanding of the probable synthetic strategies. The synthesis of such complex molecules typically involves a multi-step process, assembling key structural fragments before their final condensation.

The synthesis of PAF antagonists often involves the preparation of key intermediates that are later combined to form the final molecule. For a molecule with the complexity of this compound, a convergent synthetic approach is likely. This would involve the independent synthesis of several key intermediates, which are then coupled together in the final stages of the synthesis.

Based on the structure of this compound, the key intermediates would likely include:

A modified glycerol backbone: This would contain the 2-methoxy and 3-(octadecylcarbamoyloxy) functionalities. The synthesis of this intermediate would likely start from a glycerol derivative, with sequential introduction of the methoxy (B1213986) and the long-chain carbamate groups.

A functionalized pyridinium salt: This component would contain the 1-ethylpyridinium moiety with a reactive group at the 2-position, such as an aminomethyl group, to allow for coupling with the glycerol backbone derivative.

An acetyl-N-carbonyl linking unit: This fragment serves to connect the glycerol backbone to the pyridinium moiety.

The general synthetic strategy would likely involve the acylation of the 2-aminomethyl-1-ethylpyridinium intermediate with a derivative of the modified glycerol backbone that has been activated at the carbonyl group.

A plausible, though hypothetical, synthetic route could involve the following key transformations:

Preparation of the Modified Glycerol Backbone: Starting from a protected glycerol derivative, the methoxy group could be introduced via Williamson ether synthesis. The remaining free hydroxyl group could then be reacted with octadecyl isocyanate to form the carbamate linkage.

Synthesis of the Functionalized Pyridinium Moiety: 2-(Aminomethyl)pyridine could be N-ethylated using an ethylating agent like ethyl iodide or ethyl triflate to form the 1-ethyl-2-(aminomethyl)pyridinium salt. The amino group would then need to be acetylated.

Coupling and Final Assembly: The modified glycerol backbone, likely activated as a chloroformate or another reactive carbonyl derivative, would be reacted with the N-acetylated aminomethyl pyridinium salt to form the final this compound molecule.

The following table outlines potential key intermediates in the synthesis of this compound:

| Intermediate Name | Key Structural Features | Potential Synthetic Precursors |

| 3-(Octadecylcarbamoyloxy)-2-methoxypropan-1-ol | Glycerol backbone, methoxy group, octadecyl carbamate | Solketal, Octadecyl isocyanate, Methyl iodide |

| 1-Ethyl-2-(N-acetylaminomethyl)pyridinium chloride | Pyridinium ring, N-acetylaminomethyl group | 2-(Aminomethyl)pyridine, Ethyl iodide, Acetic anhydride |

| 3-(Octadecylcarbamoyloxy)-2-methoxypropoxycarbonyl chloride | Activated carbonyl group for coupling | 3-(Octadecylcarbamoyloxy)-2-methoxypropan-1-ol, Phosgene or a phosgene equivalent |

The purification of ionic compounds like this compound, which is a pyridinium chloride salt, presents unique challenges compared to neutral organic molecules. Standard purification techniques such as silica gel chromatography may not be straightforward due to the high polarity and potential for strong interaction with the stationary phase.

Purification Strategies:

Crystallization: This is often the preferred method for purifying solid ionic compounds. The choice of solvent system is critical and may involve polar solvents like alcohols (ethanol, isopropanol) or solvent mixtures with a less polar co-solvent (e.g., ether, ethyl acetate) to induce crystallization.

Reverse-Phase Chromatography: For highly polar and ionic compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective purification method. A C18 or similar stationary phase is used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an ion-pairing agent.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. For a cationic compound like this compound, a cation-exchange resin could be employed. The compound would bind to the resin and could then be eluted by changing the pH or increasing the salt concentration of the mobile phase.

Scale-Up Considerations:

Scaling up the synthesis of a complex molecule like this compound from milligram to gram or kilogram scale requires careful optimization of reaction conditions and purification methods.

Process Safety: A thorough safety assessment of all reaction steps is crucial, especially if hazardous reagents or exothermic reactions are involved.

Reaction Optimization: To maximize yield and minimize impurities, parameters such as reaction temperature, concentration, and stoichiometry need to be finely tuned.

Purification Method Transfer: A purification method developed on a small scale, such as HPLC, may not be practical for large-scale production. Transferring the purification to a more scalable technique like crystallization is often necessary. This may require extensive screening of crystallization conditions.

Impurity Profiling: It is essential to identify and characterize any impurities that are formed during the synthesis, as their presence can affect the quality and biological activity of the final product.

Structural Characterization and Validation Techniques

The confirmation of the molecular structure and the assessment of the purity of a complex molecule like this compound rely on a combination of spectroscopic and chromatographic methods.

A suite of analytical techniques is employed to unequivocally determine the structure and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and chemical environment of protons in the molecule. The spectrum of this compound would be expected to show characteristic signals for the ethyl group on the pyridinium ring, the protons of the pyridine ring, the methylene bridge, the acetyl group, the methoxy group, and the long octadecyl chain.

¹³C NMR: This provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbons of the carbamate and ester groups, the carbons of the pyridinium ring, the methoxy carbon, and the carbons of the long alkyl chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For an ionic compound like this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would be expected to show a prominent peak corresponding to the cationic part of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching vibrations of the carbamate and ester groups, C-N stretching, C-O stretching of the ether and ester, and C-H stretching of the alkyl and aromatic moieties.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a compound. By using a suitable column and mobile phase, it is possible to separate the desired product from any starting materials, byproducts, or other impurities. A purity of >95% is typically required for compounds intended for biological testing.

The following table summarizes the expected spectroscopic and chromatographic data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (pyridinium ring), triplet and quartet for the ethyl group, singlet for the acetyl group, singlet for the methoxy group, complex multiplets for the glycerol backbone and long alkyl chain protons. |

| ¹³C NMR | Resonances for carbonyl carbons (carbamate, ester), aromatic carbons of the pyridinium ring, aliphatic carbons of the ethyl group, acetyl group, methoxy group, and the long octadecyl chain. |

| Mass Spectrometry (ESI-MS) | A major peak corresponding to the molecular ion of the cationic portion of this compound. Fragmentation patterns could provide further structural information. |

| Infrared (IR) Spectroscopy | Strong absorption bands in the region of 1740-1680 cm⁻¹ (C=O stretching of ester and carbamate), C-O stretching bands, and C-H stretching bands for aliphatic and aromatic groups. |

| HPLC | A single major peak indicating high purity when analyzed under appropriate chromatographic conditions. |

This compound possesses a multifaceted chemical architecture that contributes to its biological activity. Key structural features include:

A Cationic Headgroup: The 1-ethylpyridinium chloride moiety provides a permanent positive charge, which is a common feature in many PAF antagonists designed to mimic the quaternary ammonium group of PAF.

A Long Lipophilic Chain: The octadecylcarbamoyl group provides a long, nonpolar tail, which is crucial for interacting with the hydrophobic binding pocket of the PAF receptor.

A Flexible Linker: The N-acetyl-N-propoxycarbonylaminomethyl linker connects the cationic headgroup to the lipophilic tail. The flexibility of this linker allows the molecule to adopt an optimal conformation for binding to the receptor.

A Glycerol-like Backbone: The 2-methoxypropoxy core provides a scaffold for the attachment of the other structural components. The stereochemistry of this backbone can be an important determinant of biological activity in PAF analogues.

The combination of a polar, cationic headgroup and a long, nonpolar tail makes this compound an amphiphilic molecule, a characteristic it shares with the natural ligand, PAF.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. For PAF antagonists, SAR studies have been crucial in the development of potent and selective compounds like this compound.

The general SAR for PAF antagonists that are structural analogues of PAF reveals several key principles:

The Cationic Headgroup: The nature of the cationic group is critical for activity. While a quaternary ammonium group is present in PAF, various heterocyclic cationic groups, such as the pyridinium group in this compound, have been shown to be effective. The size and charge distribution of this group can influence binding affinity.

The Lipophilic Tail: The length and nature of the long alkyl chain significantly impact potency. An optimal chain length is generally required for effective binding to the hydrophobic pocket of the PAF receptor. The presence of a carbamate linkage, as in this compound, is a common modification from the ether linkage found in PAF.

The Glycerol Backbone and Substituents: Modifications to the glycerol backbone, including the nature of the substituent at the sn-2 position, have a profound effect on activity. In PAF, this is an acetyl group. In antagonists like this compound, this position is part of a more complex linker. The methoxy group in this compound is a key modification.

The Linker Region: The structure and flexibility of the linker connecting the cationic head and the lipophilic tail are important for orienting these two key pharmacophores correctly within the receptor binding site.

SAR studies on analogues of this compound would likely involve systematic modifications of these different structural components to probe their importance for PAF receptor antagonism. A hypothetical SAR study could involve synthesizing and testing analogues with variations in:

The N-alkyl group on the pyridinium ring: Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl) to investigate the effect of size and lipophilicity.

The length of the octadecyl chain: Synthesizing analogues with shorter or longer alkyl chains (e.g., C14, C16, C20) to determine the optimal length for receptor binding.

Substituents on the glycerol backbone: Replacing the methoxy group with other small alkyl or alkoxy groups to understand the steric and electronic requirements at this position.

The following table outlines potential modifications and their expected impact on activity based on general SAR principles for PAF antagonists:

| Structural Modification | Rationale | Expected Impact on Activity |

| Variation of the N-alkyl group on the pyridinium ring | To probe the steric tolerance of the binding pocket for the cationic headgroup. | Small changes may be tolerated, but bulky groups could decrease activity due to steric hindrance. |

| Alteration of the long-chain alkyl group length | To optimize hydrophobic interactions with the receptor's binding pocket. | Potency is expected to be sensitive to chain length, with an optimal length providing the best fit. |

| Replacement of the methoxy group | To investigate the role of the ether oxygen and the size of the substituent. | This could significantly alter the conformation and binding affinity, potentially leading to increased or decreased potency. |

| Modification of the linker structure | To alter the flexibility and distance between the cationic head and lipophilic tail. | Changes in linker length or rigidity could have a substantial impact on the molecule's ability to adopt a bioactive conformation. |

Through such systematic studies, a detailed understanding of the SAR for the this compound class of PAF antagonists can be developed, guiding the design of new analogues with potentially improved potency, selectivity, and pharmacokinetic properties.

Identification of Essential Pharmacophoric Elements for PAFR Antagonism

The journey to elucidate the essential pharmacophoric elements of this compound for Platelet-Activating Factor Receptor (PAFR) antagonism is rooted in a broader understanding of the structural requirements for PAFR ligands. While specific, detailed studies delineating the precise pharmacophore of this compound itself are not extensively available in publicly accessible literature, the principles of PAFR antagonism provide a foundational framework.

The PAFR, a G-protein coupled receptor, recognizes the endogenous ligand, Platelet-Activating Factor (PAF), a potent phospholipid mediator. The structure of PAF itself, with its ether-linked alkyl chain at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone, dictates the key interaction points within the receptor's binding pocket.

For a compound to act as a PAFR antagonist, it must possess structural motifs that allow it to bind to the receptor with high affinity, thereby competitively inhibiting the binding of PAF. Generally, PAFR antagonists, including presumably this compound, are designed to mimic certain structural features of PAF while incorporating modifications that prevent receptor activation. Key pharmacophoric elements often include:

A Lipophilic Moiety: This is crucial for occupying the hydrophobic pocket within the PAFR that normally accommodates the long alkyl chain of PAF. The nature and length of this lipophilic group significantly influence binding affinity.

A Polar Head Group: This region of the molecule is designed to interact with polar residues in the receptor binding site, mimicking the phosphocholine group of PAF. The charge distribution and hydrogen bonding capabilities of this group are critical for effective binding.

A Rigid or Semi-Rigid Scaffold: Many synthetic PAFR antagonists feature a heterocyclic or aromatic core. This scaffold serves to orient the lipophilic and polar groups in a spatially optimal conformation for receptor binding, enhancing affinity and selectivity.

While the precise chemical structure of this compound and its specific interactions with the PAFR are not detailed in the available scientific literature, it is understood to belong to a class of synthetic compounds developed to meet these general pharmacophoric requirements for potent and selective PAFR antagonism. The development of such antagonists has been a focus of research for several decades, leading to a diverse array of chemical structures with PAFR inhibitory activity.

Rational Design and Synthesis of this compound Derivatives to Probe Mechanistic Nuances

The rational design and synthesis of derivatives are a cornerstone of medicinal chemistry, aimed at understanding the structure-activity relationships (SAR) and probing the mechanistic details of drug-receptor interactions. Although specific research detailing the synthesis of a wide range of this compound derivatives for mechanistic studies is not prominently published, the general principles of analog design for PAFR antagonists can be inferred.

The process typically involves systematic modifications of the lead compound, in this case, this compound, to assess the impact of these changes on its biological activity. Such studies are instrumental in:

Identifying Key Functional Groups: By modifying or replacing specific functional groups on the this compound scaffold, researchers can determine which groups are essential for binding to the PAFR and which contribute to its antagonist activity.

Optimizing Potency and Selectivity: The synthesis of analogs allows for the fine-tuning of the molecule's properties to enhance its affinity for the PAFR and reduce off-target effects.

Investigating the Binding Mode: Studying how structural changes affect binding can provide valuable insights into the orientation of this compound within the PAFR binding pocket and the specific amino acid residues involved in the interaction.

A hypothetical SAR study on this compound derivatives might involve the following modifications:

| Modification Site | Type of Modification | Expected Impact on Activity |

| Lipophilic Tail | Variation in chain length and branching | Affects binding affinity in the hydrophobic pocket |

| Polar Head Group | Alteration of charge and hydrogen bonding capacity | Modulates interaction with polar receptor residues |

| Core Scaffold | Introduction of different heterocyclic systems | Influences overall conformation and rigidity |

These synthetic efforts, coupled with biological evaluation, would be crucial in building a comprehensive understanding of how this compound and its analogs exert their antagonistic effects at a molecular level.

Computational Chemistry Approaches to Guide Analog Design

In modern drug discovery, computational chemistry plays a pivotal role in accelerating the design and optimization of new therapeutic agents. While specific computational studies focused on this compound are not readily found in the literature, the application of these methods to the broader class of PAFR antagonists is well-established and would be integral to any analog design program for this compound.

Computational approaches that would be employed to guide the design of this compound analogs include:

Molecular Modeling and Docking: In the absence of an experimentally determined crystal structure of the PAFR in complex with this compound, homology modeling can be used to build a three-dimensional model of the receptor. Molecular docking simulations can then predict the binding mode of this compound and its analogs within the receptor's active site. These simulations can help to rationalize existing SAR data and guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of this compound analogs with known PAFR inhibitory activity, a QSAR model could be developed to predict the activity of newly designed, unsynthesized compounds. This allows for the prioritization of synthetic targets.

Pharmacophore Modeling: Based on the structures of known active PAFR antagonists, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for antagonist activity. The pharmacophore can then be used as a virtual screen to identify novel scaffolds or to guide the modification of the this compound structure.

The integration of these computational techniques with synthetic chemistry and biological testing creates a powerful, iterative cycle for the rational design of more potent and selective this compound analogs. This multidisciplinary approach is essential for advancing our understanding of PAFR antagonism and for the development of new drugs targeting PAF-mediated diseases.

Advanced Research Methodologies and Emerging Directions for Minopafant

Integration into Systems Biology and Network Pharmacology

Exploration of Minopafant's Modulatory Potential on Targets Identified in Database Analyses (e.g., ERBB4, PLK2, CAMK2D, ABL2, CAMK2A, DYRK2, MAP3K12)

This compound is recognized as a ligand for the Platelet-Activating Factor Receptor (PTAFR), a target frequently identified in comprehensive database analyses of drug-target interactions. wikidoc.orgnih.gov While these analyses often encompass a broad spectrum of potential targets, including kinases such as ERBB4, PLK2, CAMK2D, ABL2, CAMK2A, DYRK2, and MAP3K12, direct research findings specifically detailing this compound's modulatory potential or inhibitory activity on these particular non-PAFR targets are not extensively documented in current literature. Its primary and well-established mechanism of action centers on its antagonistic effects on PAFR.

This compound as a Chemical Probe and Research Tool

This compound's classification as a novel and selective PAFR antagonist positions it as a valuable chemical probe in basic science research. nih.govwikipedia.orgcenmed.com Chemical probes are instrumental tools for selectively modulating specific biological targets, thereby enabling the dissection of complex cellular pathways and physiological processes. The utility of PAFR antagonists, such as this compound, in pharmacological research is well-established, with similar compounds like Lexipafant and Apafant continuing to be employed as model PAF inhibitors for research purposes. wikipedia.orgwikipedia.org

Utility in Dissecting Fundamental PAFR-Mediated Biological Processes

The platelet-activating factor receptor (PAFR) serves as a crucial receptor for platelet-activating factor (PAF), a potent phospholipid mediator involved in a diverse array of fundamental biological processes. These include vasodilation, superoxide (B77818) formation, cell proliferation, angiogenesis, and the intricate regulation of inflammatory responses. guidetopharmacology.org

The activation of the PAF/PAFR pathway is upstream of several critical intracellular signaling cascades, such as the MAPK/ERK pathway, PI3K, Jak2, and NFkB. These pathways, in turn, play pivotal roles in regulating cellular events like proliferation, migration, inflammation, and apoptosis. nih.govcdutcm.edu.cn Furthermore, PAFR-mediated synaptic modulation has been shown to involve intracellular calcium modulation, kinase activities, and synaptic vesicle exocytosis. nih.govcdutcm.edu.cn Research also indicates that the precise regulation of PAFR influences cell cycle entry and exit, neuroblast nuclear migration, and the expression of key cell cycle proteins like cyclin B1. nih.govcdutcm.edu.cn

Contributions to Understanding Inflammatory and Coagulation Cascade Pathophysiology

The investigation of this compound in clinical trials for disseminated intravascular coagulation (DIC) underscores its potential relevance to conditions involving both inflammatory and coagulatory dysregulation. nih.govwikipedia.orguni.lu DIC is a complex disorder characterized by widespread activation of the coagulation system, leading to the formation of microthrombi and subsequent bleeding, often initiated by severe inflammatory responses.

Moreover, patent literature frequently cites PAF antagonists, including this compound, as agents with anti-inflammatory properties. nih.govlipidmaps.orgwikipedia.orgguidetomalariapharmacology.orgzhanggroup.orguni.lu This highlights the recognized role of PAFR in mediating inflammatory processes. Further research has demonstrated that PAFR expression in adipose tissue macrophages is associated with an anti-inflammatory phenotype and the maintenance of metabolic homeostasis. Conversely, a deficiency in PAFR signaling can lead to a pro-inflammatory macrophage phenotype, contributing to adipose tissue inflammation and metabolic dysfunction. cdutcm.edu.cn These findings collectively emphasize the utility of this compound in dissecting the intricate interplay between PAFR, inflammation, and coagulation, offering insights into the underlying mechanisms of various diseases.

Future Trajectories for Basic Science Research on PAFR Modulation and Lipid Mediators

The field of lipid mediators is rapidly evolving, with ongoing efforts to uncover novel mediators, their receptors, and cellular targets. nih.gov These crucial signaling molecules are involved in a wide range of physiological processes, including inflammation, blood pressure regulation, and energy metabolism, and their dysregulation is implicated in numerous diseases. nih.gov

Future basic science research on PAFR modulation and lipid mediators is poised to explore several promising avenues:

Elucidating Novel Lipid Mediator Pathways: Continued research will focus on identifying and characterizing new lipid mediators beyond PAF, as well as their specific receptors and downstream signaling pathways. This will involve advanced lipidomics techniques, which are emerging as powerful tools to assess lipid metabolism and its intricate interactions with the immune system. guidetopharmacology.orgnih.gov Such approaches can lead to the identification of diagnostic and prognostic biomarkers, particularly in critically ill patients, enabling better patient stratification and personalized therapeutic strategies. guidetopharmacology.org

Targeting Pro-Resolving Lipid Mediators: A significant area of interest lies in specialized pro-resolving lipid mediators (SPMs), which are derived from polyunsaturated fatty acids (PUFAs). These molecules actively participate in the resolution of inflammation and are being investigated for their anti-nociceptive effects, suggesting their potential as therapeutic alternatives for chronic pain. guidetoimmunopharmacology.org Research into how PAFR modulation interacts with or influences the production and action of SPMs could reveal novel therapeutic targets.

PAFR in Immune Response Regulation: Further studies will delve into the nuanced role of PAFR modulation in regulating the innate immune response. This includes exploring how PAFR antagonists, like this compound, might limit post-viral infections and promote a balanced immune response, thereby mitigating immunopathology. nih.gov

PAFR in Oncology: Emerging research suggests that targeting PAFR antagonists could enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. This is driven by observations that PAF agonists and PAFR expression are often upregulated in tumors, contributing to tumor growth and repopulation. vrachi.name Future basic science research will likely focus on understanding the precise mechanisms by which PAFR influences tumor biology and how its modulation can be leveraged for improved cancer therapies.

These future trajectories highlight the continued importance of compounds like this compound as research tools to unravel the complexities of PAFR signaling and the broader landscape of lipid mediators, paving the way for new therapeutic interventions.

Compound Names and PubChem CIDs

Broader Academic Implications and Translational Research Perspectives Non Clinical

Theoretical Advances in the Design and Development of PAFR Antagonists

The development of PAFR antagonists has been a significant area of medicinal chemistry research, driven by the implicated role of PAF in a wide range of inflammatory diseases. nih.govnih.gov The theoretical advances in this field generally involve understanding the structural requirements for effective PAFR binding and antagonism. PAFR is a G protein-coupled receptor (GPCR), and its activation by PAF triggers various cellular responses, including activation of the mitogen-activated protein kinase (MAPK) pathway, phosphoinositol turnover, platelet and granulocyte aggregation, and leukocyte chemotaxis. researchgate.netnih.govopnme.com

PAFR antagonists are structurally diverse, encompassing compounds similar to the natural PAF ligand, synthetic heterocycles, complex polycyclic natural products, and even metal complexes. nih.govnih.gov The design strategies for these antagonists often focus on mimicking key features of PAF while introducing modifications that confer antagonistic properties, or developing entirely novel scaffolds that can effectively block the receptor. Structure-Activity Relationship (SAR) studies are crucial in this process, elucidating how specific chemical moieties contribute to binding affinity and antagonistic potency. For instance, studies on other PAFR antagonists, like Pinusolide derivatives, have highlighted the importance of specific functional groups and structural integrity for maximum inhibitory activity. uregina.ca While Minopafant's specific SAR details are not widely published, its complex structure, incorporating a pyridinium (B92312) ring, methoxy (B1213986) groups, and an octadecylcarbamoyloxy moiety, suggests an exploration of diverse chemical space in the pursuit of potent PAFR inhibition. bmss.org.uk The collective effort in developing various PAFR antagonists, including this compound, contributes to a broader theoretical understanding of GPCR ligand binding and the principles governing the design of small molecule inhibitors for such receptors.

Contributions of this compound Research to the Understanding of Lipid Mediator Pharmacology

Lipid mediators, such as PAF, prostaglandins (B1171923), and leukotrienes, are critical signaling molecules derived from polyunsaturated fatty acids that play fundamental roles in initiating and resolving inflammation. crownbio.comresearchgate.netopnme.comoatext.comppd.combiorxiv.org The field of lipid mediator pharmacology aims to decipher their biosynthesis, signal transduction pathways, biological functions, and pharmacological potential. oatext.comppd.com PAF, specifically, is a potent phospholipid mediator that exerts its effects by binding to PAFR. crownbio.comresearchgate.netnih.gov

Methodological Innovations Stemming from this compound Preclinical Investigations

Preclinical investigations are a critical phase in drug development, involving laboratory-based experiments and tests to assess the safety, efficacy, and potential side effects of a compound before human trials. ppd.com This phase often drives methodological innovations in areas such as in vitro and in vivo testing, pharmacokinetic (PK) and pharmacodynamic (PD) modeling, and biomarker discovery. crownbio.comppd.comwiley.comhuborganoids.nldrug-dev.com

While specific methodological innovations directly attributed to this compound's preclinical studies are not explicitly detailed in the search results, its development would have undoubtedly leveraged and, in turn, contributed to the refinement of standard preclinical methodologies for PAFR antagonists. These typically include:

Receptor Binding Assays : Techniques to quantify the binding affinity of antagonists to the PAFR, often using radiolabeled PAF or antagonists, are fundamental. Innovations in these assays, such as the use of microplate filtration systems, have improved efficiency and throughput. nih.gov

In vitro Functional Assays : Assessment of the compound's ability to inhibit PAF-induced cellular responses, such as platelet aggregation, neutrophil degranulation, or calcium mobilization in various cell lines. researchgate.neturegina.ca

In vivo Animal Models : Utilization of animal models of inflammation, allergy, or other PAF-mediated conditions (e.g., PAF-induced bronchoconstriction, paw edema, or sepsis models) to evaluate the antagonist's efficacy and pharmacokinetic profile. researchgate.netuninet.eduuregina.ca

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling : Advanced quantitative approaches to predict human PK/PD from preclinical data, optimizing drug development and potentially reducing the need for some early clinical studies. huborganoids.nl

Future Research Opportunities for Addressing Unmet Needs in PAFR-Related Biological Systems

Despite the discontinuation of this compound's development, the Platelet-Activating Factor Receptor remains a well-established therapeutic target due to PAF's involvement in over 40 disease states, ranging from asthma to cancer. nih.govresearchgate.netnih.gov The lessons learned from the development of various PAFR antagonists, including this compound, continue to inform future research.

Future research opportunities in PAFR-related biological systems, building upon the collective knowledge from compounds like this compound, include:

Elucidating the Precise Role of PAF in Complex Pathologies : While PAF is known to be pro-inflammatory, its exact contribution in the intricate signaling networks of chronic diseases (e.g., fibrosis, neurodegenerative diseases, specific types of cancer) warrants further investigation. researchgate.netoatext.com Understanding the molecular basis for PAFR activation and its conformational changes can provide deeper insights for targeted interventions. nih.gov

Developing Next-Generation PAFR Antagonists with Improved Profiles : The identification of diverse PAFR antagonist scaffolds suggests that there is still potential for designing compounds with enhanced potency, selectivity, pharmacokinetic properties (e.g., improved bioavailability, reduced off-target effects), and tissue-specific distribution. nih.govresearchgate.netnih.govuregina.caresearchgate.net

Combination Therapies : Exploring the synergistic effects of PAFR antagonists with other anti-inflammatory or disease-modifying agents to achieve more comprehensive therapeutic outcomes, particularly in conditions where multiple inflammatory pathways are activated.

Biomarker Discovery and Patient Stratification : Identifying specific biomarkers that predict responsiveness to PAFR antagonism could enable personalized medicine approaches, ensuring that these therapies are directed to patient populations most likely to benefit. This involves leveraging advanced lipidomics and multi-omics data integration. crownbio.combiorxiv.orgresearchgate.netgoogle.com

Understanding Resistance Mechanisms : Investigating why some PAFR antagonists have not translated into successful clinical outcomes in certain indications (e.g., sepsis) could reveal underlying resistance mechanisms or compensatory pathways, guiding the development of more effective strategies. uninet.edu

Exploring Novel PAFR-Mediated Functions : Beyond inflammation, further research could uncover new physiological or pathological roles of PAFR, opening avenues for therapeutic interventions in previously unexplored areas.

The ongoing advancements in lipidomics, mass spectrometry, and computational biology will continue to provide powerful tools for dissecting the complexities of PAF signaling and identifying novel therapeutic targets within PAFR-related biological systems.

Q & A

Q. What experimental models are most appropriate for studying Minopafant's mechanism of action in preclinical studies?

Methodological Answer: Begin with in vitro assays (e.g., receptor-binding studies using radioligand displacement assays) to identify molecular targets, followed by in vivo models (e.g., knockout mice or disease-specific animal models) to validate physiological relevance. Ensure dose-response curves and control groups (vehicle and positive controls) are included to establish specificity .

Q. How can researchers design robust pharmacokinetic studies for this compound?

Methodological Answer: Use LC-MS/MS for precise quantification of plasma concentrations in longitudinal studies. Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Include crossover designs to account for inter-individual variability, and validate assays per FDA bioanalytical guidelines .

Q. What are the key considerations for assessing this compound's toxicity profile in early-phase trials?

Methodological Answer: Follow OECD guidelines for acute and subchronic toxicity testing. Use in silico tools (e.g., QSAR models) to predict organ-specific toxicity, complemented by histopathological analyses in rodent models. Include hepatic and renal function biomarkers in safety assessments .

Q. How should researchers validate this compound's bioavailability in different formulations?

Methodological Answer: Compare oral versus intravenous administration using absolute bioavailability calculations. Employ dissolution testing for solid dosage forms and assess stability under accelerated conditions (40°C/75% RH). Use Caco-2 cell monolayers to predict intestinal absorption .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to account for population variability. Use ANOVA with post-hoc Tukey tests for pairwise comparisons, and report effect sizes with 95% confidence intervals. Pre-register analysis plans to avoid data dredging .

Advanced Research Questions

Q. How can contradictory findings in this compound's efficacy across studies be systematically resolved?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines, stratifying by study design, population, and dosage. Perform sensitivity analyses to identify confounding variables (e.g., genetic polymorphisms). Use Egger’s regression to assess publication bias .

Q. What strategies optimize this compound's synergistic potential with existing therapeutics?

Methodological Answer: Implement factorial design experiments to test drug combinations. Calculate combination indices (e.g., Chou-Talalay method) and validate with isobolographic analysis. Use transcriptomic profiling to identify synergistic pathways .

Q. How can researchers identify reliable biomarkers for this compound's therapeutic response?

Methodological Answer: Integrate multi-omics data (proteomics, metabolomics) from longitudinal patient samples. Apply machine learning (e.g., LASSO regression) to select candidate biomarkers, followed by ELISA validation in independent cohorts. Assess predictive power using ROC curves .

Q. What experimental designs address this compound's variable efficacy in genetically diverse populations?

Methodological Answer: Use genome-wide association studies (GWAS) to identify pharmacogenetic variants. Validate findings in patient-derived organoids or induced pluripotent stem cell (iPSC) models. Stratify clinical trials by genetic subgroups to assess personalized response .

Q. How should long-term safety studies for this compound be structured to detect rare adverse events?

Methodological Answer: Implement adaptive trial designs with pre-specified stopping rules. Use real-world evidence (RWE) from pharmacovigilance databases and apply disproportionality analysis (e.g., WHO Vigibase). Conduct nested case-control studies within large cohorts to confirm signals .

Methodological Frameworks and Tools

- PICOT Framework : For clinical questions, structure research around Population (e.g., "hypertensive patients"), Intervention (this compound dosage), Comparison (standard therapy), Outcome (blood pressure reduction), and Timeframe (12-week follow-up) .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Include detailed protocols for synthesis and characterization in supplementary materials .

- Conflict Resolution : Use Bradford Hill criteria to assess causality in observational studies. For contradictory mechanistic data, employ orthogonal validation methods (e.g., CRISPR interference alongside pharmacological inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.